molecular formula C13H20N2O3 B1268984 3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 842112-53-2

3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1268984
CAS RN: 842112-53-2
M. Wt: 252.31 g/mol
InChI Key: JAZKIHRZCJYSKE-UHFFFAOYSA-N
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Description

“3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound . It is related to cyanoacetic acid, which is an organic compound that is a white, hygroscopic solid . Cyanoacetic acid contains two functional groups, a nitrile (−C≡N) and a carboxylic acid .

Scientific Research Applications

Synthesis of Cyanoacrylates

Cyanoacetic acid derivatives, such as tert-butyl 3-(2-cyanoacetyl)piperidine-1-carboxylate, are precursors to cyanoacrylates, which are widely used as powerful adhesives, commonly known as superglues . The esterification of cyanoacetic acid leads to ethyl cyanoacetate, which upon condensation with formaldehyde, forms ethyl cyanoacrylate.

Pharmaceutical Intermediates

The compound serves as a building block for various pharmaceuticals. It’s involved in the synthesis of drugs like dextromethorphan, amiloride, sulfadimethoxine, and allopurinol, which have applications ranging from cough suppression to the treatment of high blood pressure and gout .

Photosensitizers and Dyes

The tert-butyl ester can be used to synthesize photosensitizers and dyes. For instance, it can be involved in the synthesis of tetrahydroquinoline derivatives, which are used in dyes and as photosensitizers due to their ability to absorb and transfer energy .

Tetrahydroquinoline Derivatives

Highly substituted tetrahydroquinolines, which have notable biological activity, can be synthesized using tert-butyl 3-(2-cyanoacetyl)piperidine-1-carboxylate through cascade reactions involving aza-Michael–Michael addition . These derivatives are targeted for their abundance in natural products and pharmaceutical agents.

One-Pot Multicomponent Reactions (MCRs)

The compound is utilized in one-pot MCRs to create complex molecules efficiently. An example is the synthesis of 4-(2,3,4-trimethoxyphenyl)-8-methoxy-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (TMTQ) dye, which demonstrates the versatility of tert-butyl 3-(2-cyanoacetyl)piperidine-1-carboxylate in facilitating diverse chemical transformations .

properties

IUPAC Name

tert-butyl 3-(2-cyanoacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-4-5-10(9-15)11(16)6-7-14/h10H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZKIHRZCJYSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349529
Record name tert-Butyl 3-(cyanoacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

842112-53-2
Record name tert-Butyl 3-(cyanoacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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